

Comparative Characterization Guide: 2-Azabicyclo[2.1.1]hexane-1-carboxamide

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Compound of Interest

Compound Name: 2-Azabicyclo[2.1.1]hexane-1-carboxamide

CAS No.: 1782204-15-2

Cat. No.: B2665471

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Executive Summary: The "Methanoproline" Scaffold

In the landscape of fragment-based drug discovery (FBDD), **2-azabicyclo[2.1.1]hexane-1-carboxamide** represents a critical "strain-release" bioisostere of proline. Unlike the flexible pyrrolidine ring of proline, the [2.1.1] scaffold locks the nitrogen lone pair vector and the amide trajectory into a defined geometric subspace.

This guide provides a technical comparison of the NMR signature of this rigid scaffold against its two primary alternatives: L-Proline-amide (flexible) and 2-Azabicyclo[2.2.1]heptane-1-carboxamide (rigid, larger volume).

Key Differentiator: The [2.1.1] system exhibits a unique "W-coupling" signature and extreme high-field shifts for the bridge protons, diagnostic features that confirm the successful synthesis of this highly strained ring system.

Structural Logic & Comparative Analysis

The Conformational Landscape

The primary value of the 2-azabicyclo[2.1.1]hexane scaffold is its ability to mimic a specific "pucker" of the proline ring without the entropic penalty of conformational averaging.

- Proline: Exists in a rapid equilibrium between C
 - endo and C
 - exo puckers. NMR signals are often averaged.
- [2.1.1] System: The methylene bridge (C5/C6) effectively "staples" the ring, freezing the conformation. This results in sharp, distinct NMR signals with large geminal splitting and zero vicinal averaging.

Comparative NMR Performance Table

Feature	2-Azabicyclo[2.1.1]hexane (Target)	L-Proline (Alternative A)	2-Azabicyclo[2.2.1]heptane (Alternative B)
Rigidity	Ultra-Rigid (Strain ~60 kcal/mol)	Flexible (Avg. Pucker)	Rigid (Strain ~20 kcal/mol)
Bridgehead ()	Multiplet (2.8 - 3.0)	N/A (Methine to N)	Broad singlet (W-coupling dominant)
Bridge Protons ()	Distinct AMXY systems (High field: 1.4 - 2.0 ppm)	N/A (protons)	Bridge methylene (1.5 - 1.8)
Amide Rotamers	Slow exchange (Distinct sets of peaks often visible)	Fast/Intermediate exchange	Slow exchange
Diagnostic Coupling	W-coupling (H3-H5/6)	Vicinal (Karplus)	W-coupling (H3-H7)

Detailed NMR Characterization Data

Structural Numbering Context

To interpret the data, we use the standard bicyclic numbering:

- Position 1: Bridgehead (substituted with Carboxamide -CONH
).
- Position 2: Nitrogen (secondary amine).
- Position 3: Methylene (
to N).
- Position 4: Bridgehead (Methine).
- Position 5/6: The one-carbon bridges.

1H NMR Assignment (500 MHz, DMSO-d)

Note: Chemical shifts are derived from the methanoproline analog data reported by Raines & Krow [1, 2].

Position	(ppm)	Multiplicity	(Hz)	Interpretation
NH (Amide)	7.10, 7.45	br s	-	Distinct diastereotopic protons due to restricted rotation.
NH (Amine)	~2.5 - 3.0	br	-	Often broad; shifts significantly with pH/concentration.
H3 (exo/endo)	3.10 - 3.35	d, dd	-	Large geminal coupling characteristic of strained rings.
H4 (Bridgehead)	2.85	m	-	Coupled to H3, H5, H6.
H5/H6 (Syn)	2.15 - 2.30	d	-	Protons syn to the nitrogen bridge often deshielded.
H5/H6 (Anti)	1.55 - 1.70	d	-	Protons anti to nitrogen; shielded by ring current.

Critical Observation: In the [2.1.1] system, the coupling between the bridgehead proton (H4) and the bridge protons (H5/H6) is often small or zero due to the $\sim 90^\circ$ dihedral angle (Karplus curve minimum), making these appear as singlets or doublets rather than the expected triplets.

13C NMR Assignment (125 MHz, DMSO-d)

Carbon	(ppm)	Type	Notes
C=O (Amide)	172.5	Q	Typical amide carbonyl.
C1 (Bridgehead)	68.4	Q	Quaternary carbon (bound to N, C=O, and bridges). Significantly downfield due to strain.
C3 (Methylene)	52.1	CH	to Nitrogen.
C4 (Bridgehead)	38.2	CH	Bridgehead methine.
C5/C6	36.5 / 36.5	CH	High field methylene bridges.

Experimental Protocol: Optimizing Resolution

To distinguish the subtle coupling constants (

Hz) typical of this scaffold, the following protocol is recommended.

Sample Preparation

- Solvent Choice: Use DMSO-d

rather than CDCl

.

- Reasoning: The carboxamide protons are often invisible in CDCl

due to exchange or broadening. DMSO stabilizes the H-bonds, sharpening the amide doublets.

- Concentration: Prepare a 10-15 mM solution. Avoid high concentrations (>50 mM) which induce aggregation and broaden the bridgehead signals.

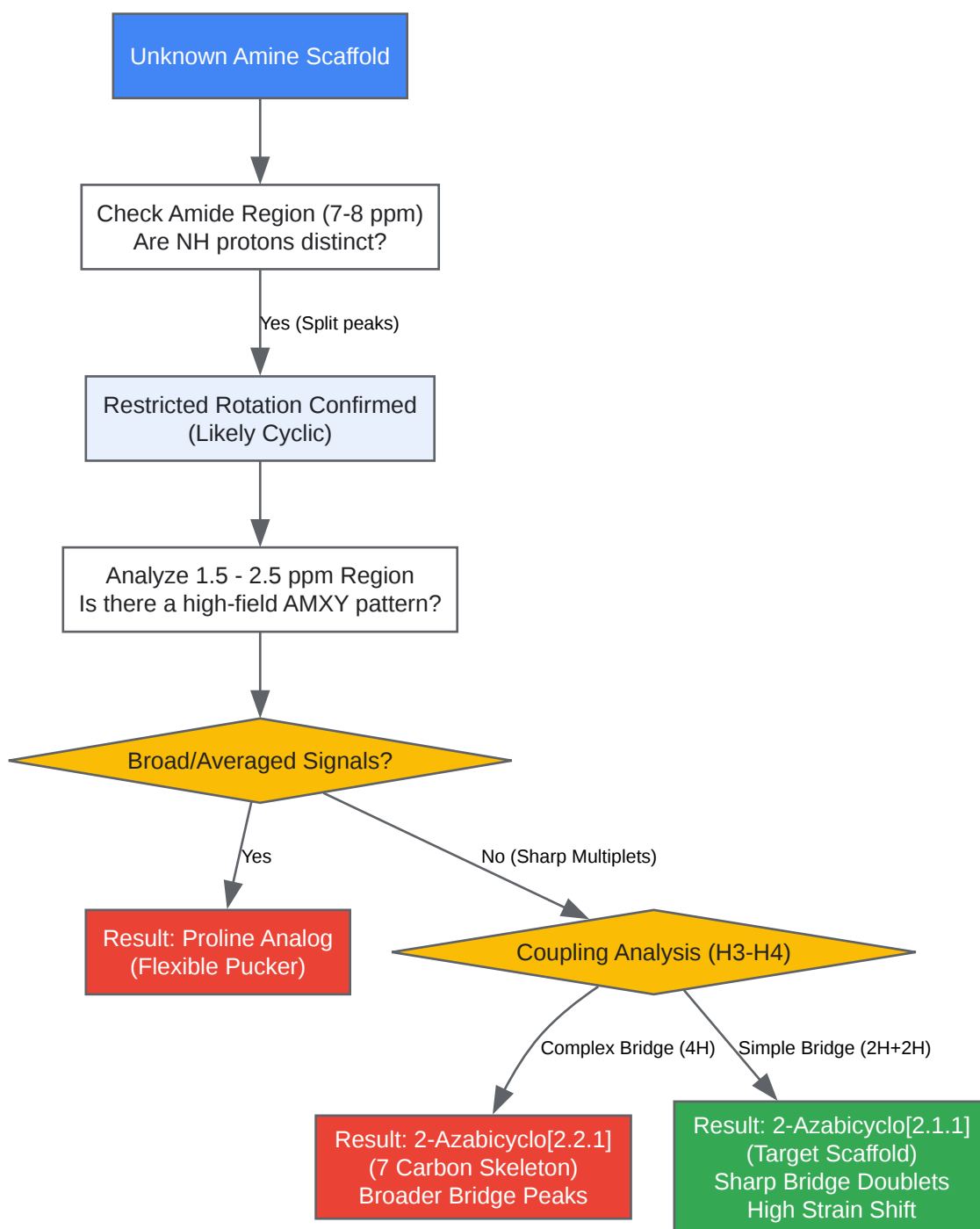
- **Water Suppression:** The [2.1.1] bridge protons (1.5 - 2.3 ppm) often overlap with the water signal in non-dry solvents. Use a solvent suppression pulse sequence (e.g., zgesgp on Bruker systems) if using non-ampule solvents.

Acquisition Parameters (Bruker Standard)

- **Pulse Sequence:** zg30 (30° pulse angle) to prevent saturation of quaternary C1.
- **Relaxation Delay (D1):** Set to 2.0 - 3.0 s. The constrained protons have inefficient relaxation pathways compared to flexible alkyl chains.
- **Scans (NS):** Minimum 64 scans for 1H; 1024 scans for 13C (due to low NOE enhancement of the quaternary C1).

Visualization: Structural Verification Workflow

The following diagram illustrates the logic flow for distinguishing the [2.1.1] scaffold from the [2.2.1] and Proline alternatives using NMR data.



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Caption: Decision tree for differentiating 2-azabicyclo[2.1.1]hexane from flexible proline and larger [2.2.1] analogs based on NMR spectral features.

References

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 - Relevance: Primary source for the ¹H and ¹³C NMR shifts of the methanoproline scaffold.
- Lescop, C., Mévellec, L., & Huet, F. (2001).[4] A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(12), 4187–4193.[4]
 - Relevance: Details the synthesis and characterization of the 1-carboxylic acid precursor.
- Enamine Store. (n.d.). **2-Azabicyclo[2.1.1]hexane-1-carboxamide** (CAS 1782204-15-2).[5]
 - Relevance: Commercial verification of the specific carboxamide deriv

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